molecular formula C5H11NO3S2 B1655552 S-(2-Hydroxyethylmercapto)-L-cysteine CAS No. 38254-63-6

S-(2-Hydroxyethylmercapto)-L-cysteine

Cat. No. B1655552
CAS RN: 38254-63-6
M. Wt: 197.3 g/mol
InChI Key: YPUBRSXDQSFQBA-BYPYZUCNSA-N
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Description

“S-(2-Hydroxyethylmercapto)-L-cysteine” is a compound that has been mentioned in the context of bacterial metabolism . It is not commonly reported as being produced by bacteria . It is a very strong basic compound .

Scientific Research Applications

  • Metabolism in Yeast : S-Ethyl-L-cysteine, closely related to S-(2-Hydroxyethylmercapto)-L-cysteine, has been studied for its metabolism in yeast. It is taken up by Saccharomyces cerevisiae cells and its sulfur component is rapidly excreted as a metabolite, identified as ethylmercaptolactic acid (Maw & Coyne, 1966).

  • Peptide Synthesis : The S-ethylmercapto group, a component of this compound, has been utilized as a protective group for the thiol group of cysteine in peptide synthesis. This group is stable during peptide synthesis and can be removed without side reactions, as demonstrated in the synthesis of glutathione and oxytocin (Inukai, Nakano, & Murakami, 1967).

  • 2-Hydroxypropylmercapturic Acid Formation : Studies have shown the formation of 2-hydroxypropylmercapturic acid, a compound structurally similar to this compound, in rats dosed with halogenated propanes. This research provides insights into the metabolic pathways of similar compounds (Barnsley, 1966).

  • Prooxidative Activity of Thiol Groups : The thiol groups in cysteine, a component of this compound, have been studied for their prooxidative chain transfer activity in biological systems. This research helps understand the role of similar thiol-containing compounds in oxidative stress and damage (Kunath et al., 2020).

  • Quantitative Reactivity Profiling : The reactivity of cysteine residues, part of this compound, has been profiled quantitatively in biological systems. This study helps understand the diverse biochemical functions of cysteine and by extension, its derivatives (Weerapana et al., 2010).

properties

IUPAC Name

(2R)-2-amino-3-(2-hydroxyethyldisulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S2/c6-4(5(8)9)3-11-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUBRSXDQSFQBA-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSSC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959192
Record name 3-[(2-Hydroxyethyl)disulfanyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38254-63-6
Record name 3-[(2-Hydroxyethyl)dithio]-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38254-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(2-Hydroxyethylmercapto)-L-cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038254636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2-Hydroxyethyl)disulfanyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-amino-3-[(2-hydroxyethyl)disulfanyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name S-(2-HYDROXYETHYLTHIO)CYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N9D5X3NW4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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